molecular formula C17H15FN4O2 B2610728 N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-35-2

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2610728
CAS No.: 871323-35-2
M. Wt: 326.331
InChI Key: DXVVPUWLEVAGEH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions involve the replacement of a leaving group (such as a halide) with a nucleophile (such as a fluorophenyl or methoxyphenyl group).

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (such as bromine or chlorine) and nucleophiles (such as amines or alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

    Medicine: The compound may have potential therapeutic applications due to its bioactive properties. It can be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a carboxamide group.

    N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]acetamide: This compound also has a similar structure but differs in the presence of an amino group instead of a triazole ring.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-4-3-7-12(13)18)20-21-22(11)14-9-5-6-10-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVPUWLEVAGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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